

Technical Guide: Spectral Analysis of 3,5-Dinitro-2-methylphenylboronic Acid

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Compound of Interest

Compound Name: 3,5-Dinitro-2-methylphenylboronic acid

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Introduction

This technical guide provides a framework for the spectral characterization of **3,5-Dinitro-2-methylphenylboronic acid**. Due to the current unavailability of public spectral data for **3,5-Dinitro-2-methylphenylboronic acid**, this document presents illustrative spectral data for the structurally related compound, 3,5-Dinitro-2-methylbenzoic acid. The experimental protocols detailed herein are generalized for the analysis of aromatic boronic acids and can be adapted for the target compound.

Illustrative Spectral Data: 3,5-Dinitro-2-methylbenzoic Acid

The following tables summarize the available spectral data for 3,5-Dinitro-2-methylbenzoic acid. This data is provided as a reference to anticipate the expected spectral characteristics of the target compound, **3,5-Dinitro-2-methylphenylboronic acid**.

Table 1: ¹H NMR Data for 3,5-Dinitro-2-methylbenzoic Acid[1]

Chemical Shift (ppm)	Multiplicity	Assignment	Solvent
8.819	d	Aromatic Proton	CDCl ₃
8.681	d	Aromatic Proton	CDCl ₃
2.626	s	Methyl Proton	CDCl ₃
8.801	d	Aromatic Proton	DMSO-d ₆
8.681	d	Aromatic Proton	DMSO-d ₆
2.636	s	Methyl Proton	DMSO-d ₆

Table 2: Infrared (IR) Spectroscopy Data for 3,5-Dinitro-2-methylbenzoic Acid[1]

Wavenumber (cm ⁻¹)	Intensity/Description	Functional Group Assignment
~3000	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1540 & ~1350	Strong	N-O asymmetric & symmetric stretch (Nitro group)
~1300	Medium	C-O stretch (Carboxylic Acid)
~800-900	Medium	C-H bend (Aromatic)

Note: Specific peak values from the raw spectrum image are interpreted based on typical functional group regions.

Experimental Protocols

The following are detailed methodologies for acquiring spectral data for aromatic boronic acids like **3,5-Dinitro-2-methylphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of ^1H and ^{13}C nuclei.

Protocol for ^1H and ^{13}C NMR:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the boronic acid sample in a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4). Boronic acids can sometimes show poor solubility or peak broadening in CDCl_3 due to oligomerization.^[1] Methanol- d_4 is often a good choice as it can help break up oligomers.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can be adjusted based on the sample concentration (typically 16 to 64 scans).
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans will be required (e.g., 1024 or more).
 - A wider spectral width is necessary compared to ^1H NMR.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol using Attenuated Total Reflectance (ATR):[\[2\]](#)[\[3\]](#)

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
- Sample Application: Place a small amount of the solid **3,5-Dinitro-2-methylphenylboronic acid** powder directly onto the ATR crystal.
- Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol using Electrospray Ionization (ESI-MS):[\[4\]](#)[\[5\]](#)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 $\mu\text{g/mL}$ to 10 $\mu\text{g/mL}$) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.[\[4\]](#) The addition of a small amount of ammonium hydroxide can aid in ionization in negative ion mode.[\[4\]](#)
- Instrumentation: Use a mass spectrometer equipped with an ESI source.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions. ESI is a soft ionization technique, which should yield a

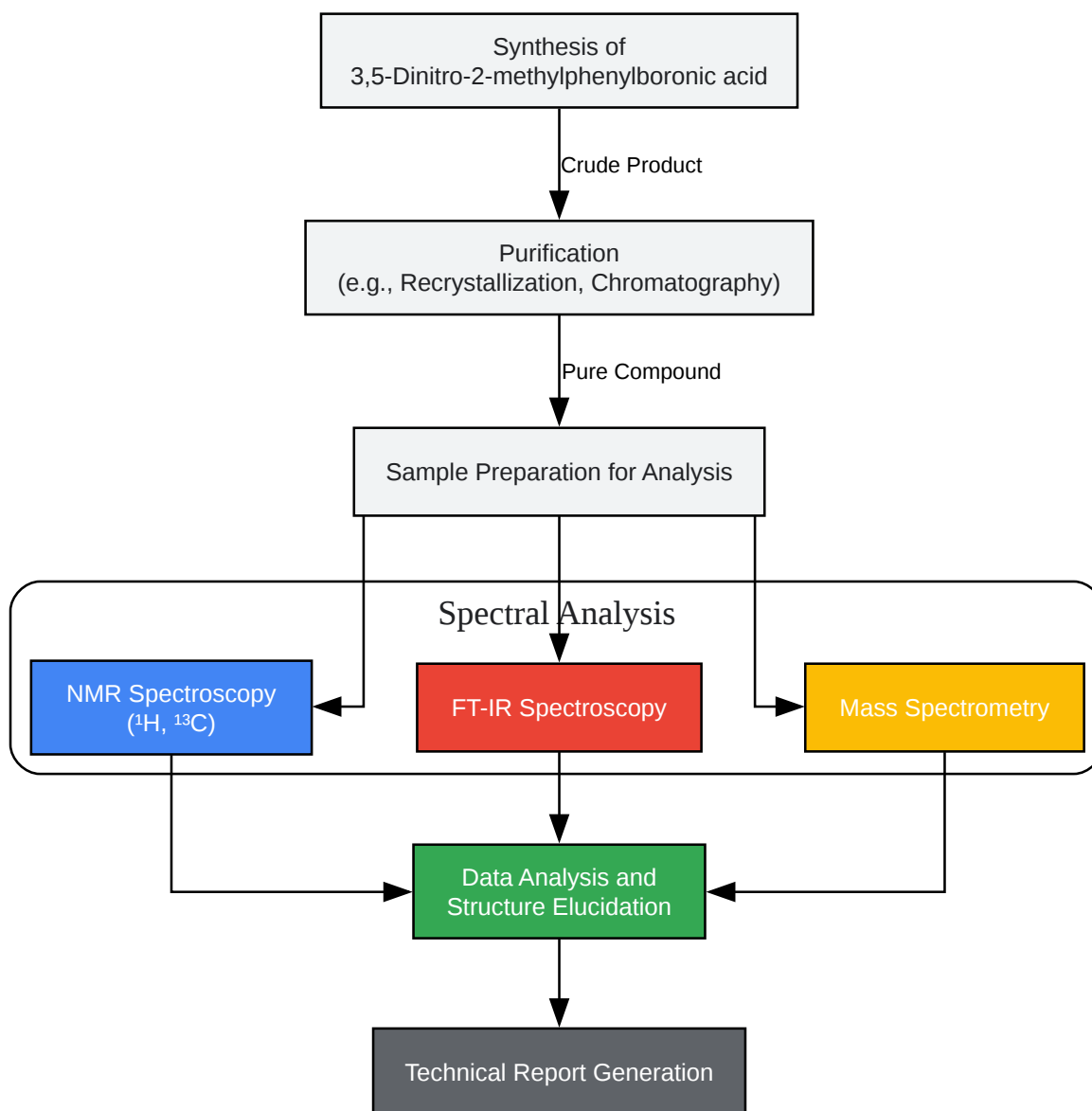
prominent molecular ion peak.

- Mass Analysis: Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, negative ion mode is often effective, detecting the $[M-H]^-$ or adduct ions.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any characteristic fragment ions.

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates a logical workflow for the synthesis and spectral characterization of a target compound.



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Caption: Workflow for Synthesis and Spectral Analysis.

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